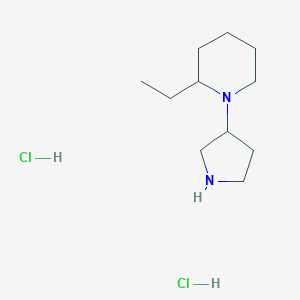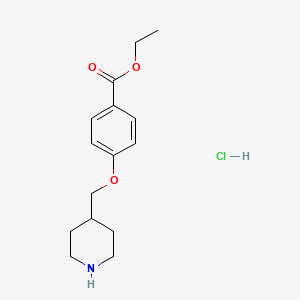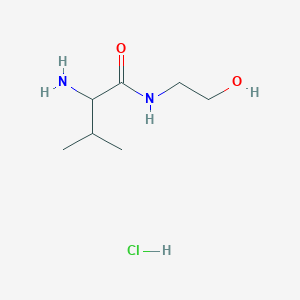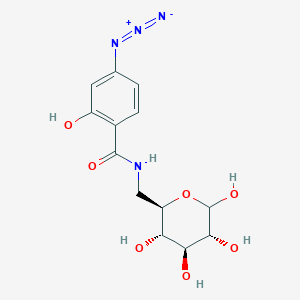
6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose
Overview
Description
Scientific Research Applications
Regioselective Protection and Derivatization
A study by Chang et al. (2010) explored the regioselective one-pot transformation of 2-azido-2-deoxy-1,3,4,6-tetra-O-trimethylsilyl-d-glucopyranose, yielding various fully protected derivatives, including those with free alcohols at positions 1, 3, 4, and 6. This process underscores the versatility of azido-deoxy-glucopyranose derivatives in selective chemical modifications, relevant for designing specific molecular probes or drug carriers (Chang et al., 2010).
Surface-active Properties and Amphiphilic Derivatives
Maunier et al. (1997) synthesized several 6-amido-6-deoxy derivatives of methyl α-d-glucopyranoside and d-glucopyranose, exploring their high Krafft temperatures and tensio-active properties. These compounds' design for high Krafft temperatures, influenced by hydrogen bonding, positions them as candidates for surfactant applications in pharmaceutical formulations and drug delivery systems (Maunier et al., 1997).
Chemoenzymatic Synthesis for Bioactive Oligosaccharides
A 2020 study by Dussouy et al. demonstrated the use of chemoenzymatic strategies for regio- and stereoselective synthesis of bioactive oligosaccharides, including derivatives from unnatural glycosides like 6-azido-6-deoxy-d-glucose. This method facilitated the production of galectin-3 inhibitors, showcasing the potential of azido sugars in the synthesis of therapeutically relevant compounds (Dussouy et al., 2020).
Glycoconjugates Synthesis
Horvat et al. (1989) developed a novel approach to synthesize 6-O-peptidyl-d-glycopyranoses using unprotected sugars, indicating the potential of azido-glucose derivatives in creating glycoconjugates. Such conjugates are crucial in developing vaccines and drug delivery systems, as they can improve targeting and efficacy (Horvat et al., 1989).
properties
IUPAC Name |
4-azido-2-hydroxy-N-[[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O7/c14-17-16-5-1-2-6(7(18)3-5)12(22)15-4-8-9(19)10(20)11(21)13(23)24-8/h1-3,8-11,13,18-21,23H,4H2,(H,15,22)/t8-,9-,10+,11-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMENESIYYZEZKA-TWEVDUBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCC2C(C(C(C(O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Ethyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1439897.png)
![2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1439898.png)
![2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1439899.png)
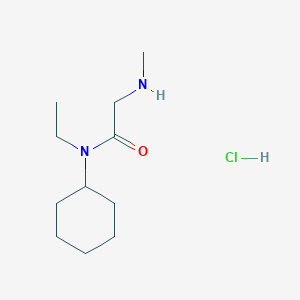
![3-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1439907.png)

![1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1439909.png)



![3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1439913.png)
